molecular formula C19H29NO4 B14403821 1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate CAS No. 84971-98-2

1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate

Cat. No.: B14403821
CAS No.: 84971-98-2
M. Wt: 335.4 g/mol
InChI Key: AVNZRCLKQIKNFA-UHFFFAOYSA-N
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Description

1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentylethyl group and a diethoxy-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of 3,4-diethoxy-5-methylphenol with cyclopentylethyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentylethyl (3,4-dimethoxy-5-methylphenyl)carbamate
  • 1-Cyclopentylethyl (3,4-diethoxy-5-ethylphenyl)carbamate
  • 1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)urea

Uniqueness

1-Cyclopentylethyl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific structural features, such as the presence of both cyclopentylethyl and diethoxy-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

84971-98-2

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

1-cyclopentylethyl N-(3,4-diethoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C19H29NO4/c1-5-22-17-12-16(11-13(3)18(17)23-6-2)20-19(21)24-14(4)15-9-7-8-10-15/h11-12,14-15H,5-10H2,1-4H3,(H,20,21)

InChI Key

AVNZRCLKQIKNFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)OC(C)C2CCCC2)C)OCC

Origin of Product

United States

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